2,4-Dichloro-7-fluoro-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
2,7-dichloro-4-fluoro-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2FN2/c8-3-1-2-4(10)6-5(3)11-7(9)12-6/h1-2H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIFNPDUZGGVJIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1F)N=C(N2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,4 Dichloro 7 Fluoro 1h Benzo D Imidazole and Analogues
Established Synthetic Pathways for the Benzo[d]imidazole Core
The benzimidazole (B57391) scaffold is a privileged structure in medicinal chemistry, and its synthesis has been extensively studied. nih.govmdpi.com
One of the most traditional and widely used methods for synthesizing the benzimidazole ring is the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivatives, such as esters, acid chlorides, or amides. researchgate.netresearchgate.net This reaction, often referred to as the Phillips synthesis, typically requires heating the reactants, sometimes in the presence of a strong acid like hydrochloric acid or polyphosphoric acid, which acts as both a catalyst and a dehydrating agent. sigmaaldrich.com The reaction proceeds through the formation of a monoacyl intermediate, which then undergoes cyclization to form the benzimidazole ring. nih.gov The choice of the carboxylic acid derivative can influence the reaction conditions and yields. For instance, using an aldehyde instead of a carboxylic acid is another common variation of this classical approach. researchgate.net
| Reactant 1 | Reactant 2 | Conditions | Product |
| o-Phenylenediamine | Carboxylic Acid | Heat, Acid Catalyst (e.g., HCl, PPA) | 2-Substituted Benzimidazole |
| o-Phenylenediamine | Aldehyde | Oxidizing Agent | 2-Substituted Benzimidazole |
Oxidative cyclization methods provide an alternative route to the benzimidazole core, often under milder conditions than classical condensation. These protocols typically involve the reaction of o-phenylenediamines with aldehydes in the presence of an oxidizing agent. google.comgoogle.com Various oxidants have been employed, including hydrogen peroxide, (diacetoxyiodo)benzene (B116549) (PIDA), and copper(II) salts. google.commdpi.com A notable green chemistry approach in this category utilizes D-glucose as a C1 synthon in an oxidative cyclization with o-phenylenediamines in water, offering excellent yields and broad functional group tolerance. nih.gov These methods proceed via the in situ formation of a Schiff base intermediate, which is then oxidatively cyclized to the benzimidazole. researchgate.net The choice of oxidant and reaction conditions can be tuned to optimize the yield and purity of the final product. nih.gov
Advanced and Regioselective Synthesis of Halogenated Benzo[d]imidazoles
The introduction of halogen atoms onto the benzimidazole scaffold is crucial for modulating the compound's physicochemical and biological properties. The synthesis of a polysubstituted compound like 2,4-dichloro-7-fluoro-1H-benzo[d]imidazole requires precise control over the regioselectivity of the halogenation steps.
Halogenation of the benzimidazole ring can be achieved either by starting with pre-halogenated precursors or by direct halogenation of the benzimidazole core. Direct halogenation often utilizes reagents like N-halosuccinimides (NCS, NBS, NIS) for chlorination, bromination, and iodination, respectively. nih.govinstras.com The regioselectivity of these reactions is influenced by the electronic properties of the existing substituents on the benzene (B151609) ring and the reaction conditions. For instance, in the synthesis of fluorinated (benzo[d]imidazol-2-yl)methanols, the starting materials were polyfluorinated 1,2-diaminobenzenes, highlighting the strategy of using halogenated precursors. mdpi.com Palladium-catalyzed methods have also been developed for the regioselective halogenation of heterocycles, offering a high degree of control. nih.gov Theoretical studies have shown that while the effect of halogenation on the electronic properties of benzimidazoles is significant, it is less pronounced than the effect of the solvent environment. nih.govrsc.org
Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more reactants. For the synthesis of substituted benzimidazoles, MCRs offer an efficient and atom-economical approach. For example, a one-pot, three-component reaction involving o-phenylenediamines, aldehydes, and other reagents can lead to diversely substituted benzimidazoles. These reactions often proceed with high yields and can be adapted to create libraries of compounds for drug discovery. google.comgoogle.com While specific MCRs for this compound are not explicitly documented, the principles of MCRs could be applied to design a convergent synthesis, potentially involving a halogenated o-phenylenediamine, a source for the C2-chloro substituent, and another component to facilitate the cyclization.
Green Chemistry Approaches in Benzo[d]imidazole Synthesis
In recent years, there has been a significant shift towards the development of environmentally benign synthetic methods. nih.gov In the context of benzimidazole synthesis, green chemistry principles have been applied to reduce the use of hazardous solvents and reagents, minimize waste, and improve energy efficiency. nih.govrsc.org
Key green chemistry strategies include:
Use of Greener Solvents: Water and ionic liquids have been explored as environmentally friendly alternatives to traditional organic solvents. rsc.org
Catalytic Methods: The use of recyclable catalysts, such as zeolites and metal-organic frameworks (MOFs), can improve the sustainability of the synthesis. nih.govrsc.org
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating. rsc.org
Solvent-Free Reactions: Conducting reactions in the absence of a solvent minimizes waste and simplifies product purification.
For example, the synthesis of 2-substituted benzimidazoles has been achieved in high yields and short reaction times using water as a solvent at moderate temperatures. rsc.org Similarly, microwave-assisted synthesis of 1,2-disubstituted benzimidazoles under solvent-free conditions has been reported to be highly efficient. rsc.org
Microwave-Assisted Organic Reactions for Enhanced Efficiency
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of benzimidazole derivatives. jocpr.com This technology significantly reduces reaction times, often from hours to minutes, while simultaneously improving product yields and purity. mdpi.comresearchgate.net The application of microwave irradiation can lead to rapid and uniform heating of the reaction mixture, which is often more efficient than conventional thermal methods. jocpr.com
Research has demonstrated the successful synthesis of various benzimidazole analogues under microwave conditions. For instance, a catalyst-free, microwave-assisted methodology has been developed that yields benzimidazole derivatives in 5 to 10 minutes with impressive yields ranging from 94% to 98%. eurekaselect.com In another approach, the reaction of iminoester hydrochlorides with 4,5-dichloro-1,2-phenylenediamine under microwave irradiation produces benzimidazole derivatives in high yields and short reaction times. tandfonline.com This method highlights a practical pathway toward halogenated benzimidazoles.
The efficiency of microwave-assisted synthesis can also be combined with catalysis. A simple and environmentally mild method involves the microwave-assisted reaction of N-phenyl-o-phenylenediamine and benzaldehyde (B42025) using just 1% mol of Erbium triflate (Er(OTf)₃) under solvent-free conditions, affording 1,2-disubstituted benzimidazoles in 5-10 minutes with yields between 86% and 99%. mdpi.com This demonstrates that microwave assistance was fundamental to achieving quantitative yields. mdpi.com
| Methodology | Catalyst/Conditions | Reaction Time | Yield | Source |
|---|---|---|---|---|
| Microwave-Assisted | Catalyst-Free | 5-10 min | 94-98% | eurekaselect.com |
| Microwave-Assisted | 1% mol Er(OTf)₃, Solvent-Free | 5-10 min | 86-99% | mdpi.com |
| Microwave-Assisted | Iminoester hydrochlorides with 4,5-dichloro-1,2-phenylenediamine | Short | Good | tandfonline.com |
| Conventional Heating | 1% mol Er(OTf)₃, 100 °C | 120 min | 89.7% | mdpi.com |
| Conventional Heating | Reflux in Ethanol | 36 h | 30% | nih.gov |
Catalytic Methodologies Utilizing Environmentally Benign Catalysts (e.g., Lewis Acids)
The development of catalytic systems that are both efficient and environmentally friendly is a key focus in modern chemistry. For benzimidazole synthesis, Lewis acids have proven to be highly effective catalysts. researchgate.net Various Lewis acids, including ZrCl₄, SnCl₄·5H₂O, TiCl₄, and BF₃·Et₂O, have demonstrated high catalytic activity in the reaction of o-phenylenediamines with orthoesters. researchgate.net
Metal-organic frameworks (MOFs) represent a class of promising heterogeneous catalysts. A desolvated manganese-based MOF (Mn-TPADesolv) with open metal sites acts as an effective Lewis acid catalyst for the synthesis of benzimidazole derivatives from o-phenylenediamine and various aldehydes. rsc.org This heterogeneous system allows for easy separation and recycling of the catalyst, with one study showing it could be reused for 30 cycles while maintaining 99.9% conversion. rsc.org The reactions proceed efficiently at room temperature (30 °C) in ethanol, achieving near-quantitative conversions in 30–90 minutes. rsc.org
The synthesis of benzimidazoles can present a challenge due to the opposing catalytic requirements of its reaction steps; CO₂-based N-formylation is base-catalyzed, while the subsequent cyclization is acid-catalyzed. researchgate.net This has led to the development of bifunctional catalysts or one-pot, two-step procedures to overcome this mismatch under mild conditions. researchgate.net Supported gold nanoparticles, such as Au/TiO₂, have also been employed as heterogeneous catalysts for the synthesis of 2-aryl substituted benzimidazoles from aldehydes, operating under mild conditions. nih.gov
| Catalyst | Reactants | Conditions | Key Advantages | Source |
|---|---|---|---|---|
| Lewis Acids (e.g., ZrCl₄, SnCl₄·5H₂O) | o-phenylenediamines, orthoesters | Not specified | High catalytic activity for the transformation. | researchgate.net |
| Mn-TPADesolv (MOF) | o-phenylenediamine, aromatic aldehydes | Ethanol, 30 °C, 30-90 min | Heterogeneous, recyclable (30 cycles), high conversion (99.9%). | rsc.org |
| Au/TiO₂ | o-phenylenediamine, aromatic aldehydes | Not specified | Heterogeneous catalysis for 2-aryl benzimidazoles. | nih.gov |
| BiOCl/FeOCl/SiO₂ | o-phenylenediamine, aromatic aldehydes | Not specified | Recyclable nanocatalyst, mild conditions, high efficiency. | rsc.org |
Derivatization and Functionalization Strategies of Benzo[d]imidazole Analogues
The versatility of the benzimidazole scaffold is largely due to the ease with which it can be functionalized at various positions, particularly the imidazole (B134444) nitrogen atoms. researchgate.net These modifications allow for the fine-tuning of the molecule's physicochemical and biological properties.
N-Alkylation and Acylation of the Imidazole Nitrogen
N-alkylation of the benzimidazole ring is a common and critical functionalization strategy. This reaction typically involves the benzimidazole anion, generated using a base, reacting with an alkyl halide. researchgate.net A sustainable approach for the N-1 alkylation of benzimidazoles has been developed using an alkaline water-SDS (sodium dodecyl sulfate) system, which avoids volatile organic solvents. researchgate.netlookchem.com This method is efficient for both reactive alkyl halides at room temperature and less reactive ones at a slightly elevated temperature (55-60°C), yielding products in a short time. lookchem.com
Other methods include catalyst-free N-allylation using Morita–Baylis–Hillman (MBH) adducts in refluxing toluene, which proceeds with high regioselectivity. beilstein-journals.org Benzimidazoles can also be alkylated at the N-1 position with ketonic Mannich bases, derived from various ketones like acetophenones and 2-acetylthiophene, to produce novel 1-(3-oxopropyl)benzimidazoles. researchgate.net Direct, regioselective alkylation of unsymmetrical azoles, which can be challenging, has been achieved by using reagents like i-PrMgCl·LiCl to direct the alkylation to the more sterically hindered nitrogen. sci-hub.se
| Methodology | Alkylating Agent | Conditions | Key Features | Source |
|---|---|---|---|---|
| Base-mediated N-alkylation | Alkyl halides (e.g., benzyl (B1604629) bromide, butyl bromide) | 50% aq. NaOH-SDS, rt or 60°C | Sustainable (solvent-free), rapid, excellent yields (78-96%). | lookchem.com |
| Catalyst-free allylation | Morita–Baylis–Hillman (MBH) adducts | Toluene, reflux | High α-regioselectivity, no additives required. | beilstein-journals.org |
| Mannich base alkylation | Ketonic Mannich bases | Not specified | Synthesis of novel 1-(3-oxopropyl)benzimidazoles. | researchgate.net |
| Microwave-assisted N-arylation | Fluorobenzene | Cs₂CO₃, DMA, 190°C, 16 h | Synthesis of N-phenyl benzimidazoles. | nih.gov |
Side-Chain Modifications and Hybrid Scaffold Construction
Beyond simple N-alkylation, more complex side chains can be introduced, and the benzimidazole core can be integrated with other pharmacophores to create hybrid molecules with unique properties. nih.gov This molecular hybridization strategy aims to combine the functionalities of different structural motifs into a single molecule. nih.gov
One such approach involves creating benzimidazole-chalcone hybrids. nih.govnih.gov Studies have shown that synthesizing derivatives with a chalcone (B49325) moiety attached to the benzimidazole ring, which is further modified with side chains bearing cyclic amines (like morpholine), can lead to compounds with enhanced biological activity. nih.govnih.gov
The construction of hybrid scaffolds is a promising strategy for developing molecules that can interact with multiple biological targets. nih.gov For example, benzimidazole pharmacophoric elements have been integrated with a phthalimide (B116566) subunit to create hybrid molecules designed to inhibit multiple inflammatory enzymes simultaneously. nih.gov Side-chain modification is also a proven strategy for modulating the physicochemical properties of molecules. In the context of benzodithiophene-based polymers, altering the side chains was shown to be an effective approach to modulate the HOMO energy level, which is crucial for the performance of polymer solar cells. rsc.org Similarly, for benzothiazinone derivatives, side chain modifications were employed to improve aqueous solubility and pharmacokinetic properties. mdpi.com These examples underscore the power of side-chain engineering and hybrid scaffold construction in tailoring the function of benzimidazole-based compounds.
Advanced Spectroscopic Characterization Techniques for 2,4 Dichloro 7 Fluoro 1h Benzo D Imidazole and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, ¹⁵N)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of benzimidazoles in solution and the solid state. nih.gov By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹H, ¹³C, and ¹⁵N NMR spectra, the precise arrangement of atoms and the electronic environment within the molecule can be mapped.
For 2,4-Dichloro-7-fluoro-1H-benzo[d]imidazole, the ¹H NMR spectrum is expected to show distinct signals for the protons on the benzene (B151609) ring and the N-H proton of the imidazole (B134444) moiety. The position of the N-H proton signal, typically a broad singlet, can be highly variable and is sensitive to solvent, concentration, and temperature. In DMSO-d₆, this proton often appears at a downfield chemical shift, for instance, around 12-13 ppm for many benzimidazole (B57391) derivatives. rsc.orgrsc.org The aromatic protons will exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings.
The ¹³C NMR spectrum provides critical information about the carbon skeleton. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached substituents (Cl and F) and their position on the benzimidazole ring. The C2 carbon of the imidazole ring is typically observed in the range of 140-155 ppm, depending on the substituent. rsc.orgnih.gov Halogen substitution significantly affects the chemical shifts of the aromatic carbons. A study of various substituted benzimidazoles provides a basis for predicting the chemical shifts in the target molecule. nih.govarabjchem.org
¹⁵N NMR spectroscopy, although less common, offers direct insight into the electronic environment of the nitrogen atoms. In benzimidazoles, the two nitrogen atoms exist in different chemical environments (pyrrole-type and pyridine-type), and their tautomeric equilibrium can be studied using this technique. nih.gov
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Benzimidazoles in DMSO-d₆
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| 1H-Benzo[d]imidazole | 12.43 (s, 1H, NH), 8.19 (s, 1H, C2H), 7.57 (dd, 2H), 7.17 (m, 2H) | 141.85, 138.08, 121.63, 115.44 | rsc.org |
| 5-Chloro-1H-benzo[d]imidazole | 12.60 (s, 1H, NH), 8.26 (s, 1H, C2H), 7.68 (s, 1H), 7.62 (d, 1H), 7.20 (d, 1H) | 143.41, 121.96, 120.18, 118.48, 113.01, 111.55 | rsc.org |
| 2-(Chloromethyl)-1H-benzo[d]imidazole | 12.50 (s, 1H, NH), 7.54 (dd, 2H), 7.16 (m, 2H), 4.91 (s, 2H, CH₂) | 150.09, 141.59, 138.00, 124.10, 116.52, 42.06 | rsc.org |
| 2-(4-Chlorophenyl)-1H-benzimidazole | 13.00 (s, 1H), 8.20 (dd, 2H), 7.64 (m, 4H), 7.23 (d, 2H) | 150.63, 134.96, 129.53, 128.61, 123.20, 122.29, 119.44, 111.88 | rsc.org |
Mass Spectrometry (MS, HRMS, GC-MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the determination of the elemental formula. rsc.orgrsc.org
The electron impact (EI) mass spectra of benzimidazole derivatives are often characterized by an intense molecular ion peak. researchgate.netjournalijdr.com The fragmentation of chlorinated benzimidazoles typically involves the loss of chlorine and hydrogen cyanide (HCN) from the imidazole ring. journalijdr.comjournalijdr.com The presence of two chlorine atoms in this compound would result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. Gas Chromatography-Mass Spectrometry (GC-MS) can be used to separate the compound from a mixture and obtain its mass spectrum. rsc.org
Table 2: Predicted Mass Spectrometric Data for this compound
| Parameter | Predicted Value |
| Molecular Formula | C₇H₃Cl₂FN₂ |
| Exact Mass | 203.9708 |
| Molecular Weight | 205.02 |
| Key Fragmentation Pathways | Loss of Cl, loss of HCN |
Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. In the case of this compound, the IR spectrum would exhibit characteristic absorption bands for the N-H, C=N, C=C, and C-halogen bonds.
The N-H stretching vibration of the imidazole ring typically appears as a broad band in the region of 3000-3400 cm⁻¹. rsc.orgrsc.org The C=N and C=C stretching vibrations of the benzimidazole core are expected in the 1450-1650 cm⁻¹ region. rsc.orgresearchgate.net The C-Cl and C-F stretching vibrations will appear in the fingerprint region of the spectrum, typically below 1200 cm⁻¹. The precise positions of these bands can provide valuable information about the molecular structure and bonding.
Table 3: Characteristic IR Absorption Bands for Benzimidazole Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| N-H | Stretching | 3000-3400 (broad) | rsc.orgrsc.org |
| C-H (aromatic) | Stretching | 3000-3100 | researchgate.net |
| C=N | Stretching | 1590-1650 | rsc.org |
| C=C | Stretching | 1450-1600 | researchgate.net |
| C-Cl | Stretching | 600-800 | researchgate.net |
| C-F | Stretching | 1000-1200 | researchgate.net |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Benzimidazole and its derivatives are known to exhibit characteristic absorption bands in the UV region, typically between 200 and 400 nm. nih.govmdpi.com These absorptions are due to π → π* transitions within the conjugated benzimidazole system.
For this compound, the UV-Vis spectrum is expected to show two or three main absorption bands. The position and intensity of these bands can be influenced by the substituents on the benzene ring and the solvent used for the measurement. Halogen substituents can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima. The analysis of the UV-Vis spectrum can provide insights into the electronic structure and conjugation of the molecule. nih.gov
Table 4: Typical UV-Vis Absorption Maxima for Benzimidazole Derivatives
| Compound | λₘₐₓ (nm) | Solvent | Reference |
| Benzimidazole | 243, 274, 279 | Ethanol | nih.gov |
| 2-Substituted Benzimidazoles | ~350 | Various | nih.gov |
| Imidazole-2-carbaldehyde | 280 | Water | mdpi.com |
Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Determination
Single-Crystal X-ray Diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. This method can provide definitive information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking. mdpi.commdpi.com
Computational and Theoretical Chemistry Investigations of 2,4 Dichloro 7 Fluoro 1h Benzo D Imidazole
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a primary method for quantum chemical calculations in materials science and medicinal chemistry due to its balance of accuracy and computational cost. acs.orgbohrium.com Calculations are often performed using a specific functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to model the electronic system of the molecule. bohrium.comnih.gov Such studies are crucial for predicting the geometries, electronic properties, and reactivity of benzimidazole (B57391) derivatives. acs.org
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule, corresponding to the minimum energy on the potential energy surface. For 2,4-dichloro-7-fluoro-1H-benzo[d]imidazole, this process involves calculating the bond lengths, bond angles, and dihedral angles that define its most stable conformation.
The planarity of the benzimidazole ring system is a key feature. The fusion of the imidazole (B134444) and benzene (B151609) rings results in a relatively rigid bicyclic structure. acs.org Substituents on this core, such as the chloro and fluoro groups, will influence the final geometry. DFT calculations can precisely predict these structural parameters. Conformational analysis, particularly for the N-H proton, would confirm the most stable tautomeric form. For similar benzimidazole systems, theoretical calculations have been shown to agree well with experimental data from X-ray crystallography. bohrium.comscilit.com
Illustrative Optimized Geometrical Parameters Below is a representative table of what optimized geometrical parameters for this compound might look like, based on DFT calculations for similar structures.
| Parameter | Bond/Angle | Illustrative Value |
| Bond Length (Å) | C-Cl | 1.74 |
| C-F | 1.35 | |
| N=C | 1.32 | |
| N-C (imidazole) | 1.38 | |
| C-C (benzene) | 1.40 | |
| N-H | 1.01 | |
| Bond Angle (°) | C-N-C | 108.5 |
| N-C-N | 110.0 | |
| C-C-Cl | 121.0 | |
| C-C-F | 119.5 | |
| Dihedral Angle (°) | H-N-C=N | 180.0 |
Frontier Molecular Orbital (FMO) theory is central to describing the chemical reactivity and electronic properties of a molecule. acs.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, so its energy level is related to the molecule's ionization potential and nucleophilicity. The LUMO acts as an electron acceptor, and its energy is related to the electron affinity and electrophilicity. rsc.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a molecule is more reactive and can be easily polarized. acs.org For substituted benzimidazoles, the nature and position of substituents can significantly tune the HOMO-LUMO gap. acs.orgrsc.org
Illustrative FMO Properties This table shows plausible FMO energy values for the title compound, calculated using a DFT approach.
| Parameter | Illustrative Value (eV) |
| HOMO Energy | -6.50 |
| LUMO Energy | -1.85 |
| Energy Gap (ΔE) | 4.65 |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govuni-muenchen.de The MEP surface is colored based on the electrostatic potential value: red regions indicate negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, susceptible to nucleophilic attack). Green areas represent neutral potential. nih.gov
For this compound, the MEP map would likely show negative potential localized around the nitrogen atoms of the imidazole ring (especially the non-protonated nitrogen) and the electronegative halogen atoms (fluorine and chlorine). nih.govmdpi.com These sites represent the centers for electrophilic attack. The hydrogen atom attached to the nitrogen (N-H) would be a region of positive potential, making it a site for nucleophilic interaction. uni-muenchen.deresearchgate.net This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding and receptor binding. mdpi.comrsc.org
Polarizability (α) describes the ease with which the electron cloud of a molecule can be distorted by an electric field, inducing a temporary dipole moment. Both properties can be reliably calculated using DFT methods. These values are important for understanding a molecule's non-covalent interactions and its potential as a nonlinear optical (NLO) material.
Illustrative Dipole Moment and Polarizability The following table provides hypothetical values for the electronic properties of the title compound.
| Property | Illustrative Value |
| Dipole Moment (μ) | 3.50 Debye |
| Mean Polarizability (α) | 150.2 Bohr³ |
Theoretical vibrational analysis using DFT is a powerful technique for assigning the vibrational modes observed in experimental infrared (IR) and Raman spectra. bohrium.com The calculation provides the harmonic vibrational frequencies, IR intensities, and Raman activities. However, theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. bohrium.com
For this compound, characteristic vibrational modes would include N-H stretching, aromatic C-H stretching, C=N stretching, and C-C ring stretching, as well as vibrations involving the C-Cl and C-F bonds. A detailed assignment can be performed with the help of Potential Energy Distribution (PED) analysis. nih.gov
Illustrative Vibrational Frequencies and Assignments
| Wavenumber (cm⁻¹) (Scaled) | Assignment |
| ~3450 | N-H Stretching |
| ~3100 | Aromatic C-H Stretching |
| ~1620 | C=N Stretching |
| ~1450 | Aromatic C=C Stretching |
| ~1100 | C-F Stretching |
| ~750 | C-Cl Stretching |
Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized Lewis-like structures (bonds, lone pairs, core orbitals). uni-muenchen.de It is used to investigate intramolecular interactions, charge transfer, and hyperconjugation. The analysis examines the interactions between filled (donor) NBOs and empty (acceptor) NBOs. uni-muenchen.de
Nonlinear Optical (NLO) Properties
The investigation of nonlinear optical (NLO) properties is crucial for the development of new materials for modern technologies like telecommunications and optical signal processing. The response of a molecule to an applied electric field is described by its polarizability (α) and hyperpolarizability (β), which are key indicators of NLO activity. researchgate.net Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the NLO properties of organic molecules. researchgate.net
For benzimidazole derivatives, NLO properties are influenced by their molecular structure, including the presence of donor-acceptor groups and the extent of the π-conjugated system. researchgate.net Studies on related compounds, such as N-1-sulfonyl substituted derivatives of 2-substituted benzimidazoles, have shown that strategic structural modifications can significantly enhance NLO response. For instance, the introduction of nitro groups, which act as strong electron acceptors, has been found to result in high first hyperpolarizability (β) values, identifying them as promising NLO materials. researchgate.net The computational analysis of such compounds typically involves calculating the dipole moment (μ), polarizability (α), and the total first hyperpolarizability (βtot) to evaluate their potential for NLO applications. Heterocycles like benzimidazole can modulate the conjugation pathway and act as auxiliary electron donors or acceptors, which is a key feature for designing NLO chromophores. nih.gov
Table 1: Illustrative NLO Properties for a Series of Benzimidazole Derivatives (Hypothetical Data) This table demonstrates the type of data generated in NLO studies. Values are not specific to this compound.
| Compound | Dipole Moment (μ) (D) | Polarizability ⟨α⟩ (x 10⁻²³ esu) | First Hyperpolarizability (β_tot) (x 10⁻³⁰ esu) |
| Benzimidazole-A | 4.15 | 4.20 | 150 |
| Benzimidazole-B | 7.49 | 4.33 | 350 |
| Benzimidazole-C | 6.24 | 4.76 | 500 |
| Benzimidazole-D | 2.33 | 4.29 | 120 |
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov These models are invaluable in drug discovery for predicting the activity of new compounds and optimizing lead structures. nih.gov
Derivation and Selection of Quantum Chemical Descriptors
The foundation of a robust QSAR model is the selection of appropriate molecular descriptors, which are numerical representations of a molecule's properties. For benzimidazole derivatives, these descriptors are often calculated using DFT methods. longdom.orgjocpr.com They can be categorized as electronic, steric, physicochemical, and topological.
Quantum Chemical Descriptors: These describe the electronic properties of a molecule. Key examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). E(HOMO) relates to a molecule's electron-donating ability, while E(LUMO) relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of chemical reactivity. researchgate.net Other electronic descriptors include dipole moment and electrostatic potentials. jocpr.com
Topological and Steric Descriptors: These relate to the molecule's size, shape, and atomic arrangement. Examples from studies on benzimidazoles include Burden eigenvalues (BCUT), which capture information about atomic mass, polarizability, and van der Waals volumes, reflecting the topological and spatial distribution within the molecule. mdpi.com
Physicochemical Descriptors: Properties like the partition coefficient (logP), which measures lipophilicity, are crucial for predicting how a compound will behave in a biological system. nih.gov
The selection process often involves calculating a large pool of descriptors and then using statistical methods, like stepwise multiple linear regression, to identify the most significant ones that correlate with the observed biological activity. nih.gov
Table 2: Examples of Quantum Chemical and Physicochemical Descriptors Used in Benzimidazole QSAR Studies This table lists descriptors commonly employed in the analysis of benzimidazole derivatives.
| Descriptor Type | Descriptor Name | Description |
| Quantum Chemical | E(HOMO) | Energy of the Highest Occupied Molecular Orbital |
| Quantum Chemical | E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital |
| Quantum Chemical | Dipole Moment | Measure of the molecule's overall polarity |
| Topological | BCUT Descriptors | Encodes information on atomic connectivity and properties |
| Physicochemical | logP | Octanol-water partition coefficient (lipophilicity) |
| Physicochemical | Hydration Energy | Energy released upon solvation in water |
Development of Predictive Models for Structure-Activity Correlations
Once significant descriptors are selected, a mathematical model is developed, typically using techniques like Multiple Linear Regression (MLR). jocpr.com An MLR model takes the form of an equation that links the biological activity (e.g., -logMIC or pIC₅₀) to the chosen descriptors. nih.gov
The statistical quality and predictive power of the QSAR model are rigorously evaluated. Key statistical parameters include:
R² (Coefficient of Determination): Indicates how well the model fits the data. jocpr.com
Q² (Cross-validated R²): Measures the internal predictive ability of the model, often calculated using the leave-one-out (LOO) method. mdpi.com
External Validation: The model's ability to predict the activity of an external test set of compounds (not used in model generation) is assessed. mdpi.com
For example, a QSAR study on the antiproliferative activity of benzazole derivatives against the HuT78 cell line yielded a model with good statistical quality, which was further validated using Y-randomization tests to ensure it was not obtained by chance. mdpi.com Such models provide valuable insights; for instance, studies have shown that for certain benzimidazoles, tuberculostatic activity depends on the size of substituents and the presence of specific linker atoms. nih.gov
Molecular Docking Simulations for Ligand-Receptor Interaction Profiling
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is instrumental in drug design for understanding binding mechanisms and predicting the affinity of a compound for a specific biological target. researchsquare.comnih.gov
Prediction of Binding Affinities and Docking Scores
Docking algorithms simulate the binding process and calculate a "docking score," which is an estimate of the binding affinity (often expressed in kcal/mol). A lower (more negative) score generally indicates a more favorable binding interaction. researchsquare.com
In studies involving benzimidazole derivatives, these compounds have been docked into the active sites of various protein targets. For example, benzimidazole analogues have been investigated as inhibitors of Dihydropteroate Synthase (DHPS), a key enzyme in bacterial folate synthesis. Docking studies showed that these derivatives could achieve favorable binding affinities, in some cases surpassing those of standard drugs like sulfamethoxazole. researchsquare.com Similarly, docking of benzimidazole derivatives into the colchicine (B1669291) binding site of β-tubulin has been used to explore their potential as anthelmintic agents, with some compounds showing strong binding energies. bohrium.comsemanticscholar.org
Table 3: Illustrative Docking Scores for Benzimidazole Derivatives against a Protein Target This table shows example data from a molecular docking study. The target protein and scores are illustrative and not specific to this compound.
| Compound | Target Protein | Binding Affinity (kcal/mol) |
| Benzimidazole-1 | DHPS | -7.9 |
| Benzimidazole-2 | DHPS | -7.5 |
| Benzimidazole-3 | DHPS | -7.1 |
| Sulfamethoxazole (Standard) | DHPS | -6.1 |
Identification of Key Amino Acid Interactions and Hydrogen Bonding Networks
Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions between the ligand and the amino acid residues in the receptor's binding pocket. These interactions are critical for stabilizing the ligand-receptor complex.
Key interactions identified in docking studies of benzimidazole derivatives include:
Hydrogen Bonds: These are crucial for anchoring the ligand in the active site. For instance, docking studies of 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives with the GABA-A receptor identified hydrogen bonds with residues like αHis102. nih.govnih.gov
Hydrophobic Interactions: Interactions between the nonpolar parts of the ligand and hydrophobic amino acid residues (e.g., Phenylalanine, Isoleucine, Leucine) contribute significantly to binding. The benzimidazole ring itself is often involved in such interactions. ukm.my
Pi-Pi Stacking and Pi-Alkyl Interactions: The aromatic nature of the benzimidazole core allows for π-π stacking with aromatic amino acid residues like Phenylalanine and Tyrosine, and Pi-Alkyl interactions with residues like Leucine and Valine. semanticscholar.org
Visualizing these interactions helps explain why certain compounds are more potent than others and guides the design of new derivatives with improved binding characteristics. For example, the absence of key anchoring interactions can lead to a significant drop in binding affinity. nih.gov
Analysis of Intermolecular Interactions (e.g., π-π stacking)
Intermolecular interactions are crucial in determining the solid-state structure and biological activity of heterocyclic compounds like benzimidazoles. One of the most significant non-covalent interactions in aromatic systems is π-π stacking. In benzimidazole derivatives, these interactions, along with hydrogen bonds and C–H⋯π interactions, play a vital role in the formation of their solid-state structures. rsc.org
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability
Molecular dynamics (MD) simulations are powerful computational techniques used to study the dynamic behavior of molecules and their complexes over time. These simulations can provide insights into conformational changes, stability, and intermolecular interactions at an atomic level.
MD simulations are instrumental in understanding how a ligand, such as a benzimidazole derivative, interacts with its protein target. These simulations can reveal the dynamic changes in the conformation of both the ligand and the protein upon binding. For instance, in the context of benzimidazole derivatives targeting specific enzymes or receptors, MD simulations can elucidate the stability of the ligand within the binding pocket and identify key amino acid residues involved in the interaction. While no specific MD simulation studies on this compound have been reported, research on other benzimidazoles has demonstrated the utility of this approach. For example, MD simulations have been used to investigate the dynamic nature and stability of protein-ligand complexes involving new benzimidazole derivatives containing a 1,3,4-thiadiazole (B1197879) moiety.
The prediction of binding affinity between a ligand and its target protein is a primary goal in computational drug discovery. Various methods are employed to calculate the binding free energy, which provides a quantitative measure of this affinity.
Commonly used techniques include Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). These methods calculate the binding free energy by combining the molecular mechanics energy of the complex in the gas phase with the free energy of solvation. The binding free energy (ΔG_bind) is generally calculated using the following equation:
ΔG_bind = G_complex - (G_protein + G_ligand)
Where:
G_complex is the total free energy of the protein-ligand complex.
G_protein is the total free energy of the protein.
G_ligand is the total free energy of the ligand.
More rigorous and computationally intensive methods, such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI), can also be used to calculate absolute or relative binding free energies with higher accuracy. nih.govresearchgate.net These methods involve creating a thermodynamic cycle to compute the free energy difference between two states. nih.govresearchgate.net Although no specific binding free energy calculations for this compound are available, these computational strategies are applicable to predict its binding affinity to potential biological targets.
Cheminformatics and In Silico Pharmacodynamic Analysis
Cheminformatics and in silico pharmacodynamic analyses utilize computational methods to predict the biological activities and properties of molecules. These approaches are valuable in the early stages of drug discovery for screening large libraries of compounds and prioritizing candidates for further experimental testing.
A variety of molecular descriptors can be calculated computationally to predict the pharmacokinetic and pharmacodynamic properties of a compound. These descriptors include physicochemical properties such as molecular weight, logP (lipophilicity), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. These properties are crucial for determining a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
For instance, in silico tools can predict whether a compound adheres to established drug-likeness rules, such as Lipinski's rule of five. While specific predictions for this compound are not published, studies on other benzimidazole derivatives have successfully employed these methods. nih.gov For example, the in silico prediction of ADME properties was a key component in the study of novel 7-Chloro-4-aminoquinoline-benzimidazole hybrids as potential anticancer agents.
Furthermore, machine learning models can be trained on datasets of compounds with known biological activities to predict the activity of new, untested molecules. nih.gov Such models can use molecular fingerprints and other descriptors to classify compounds as active or inactive against a particular biological target. nih.gov
Structure Activity Relationship Sar Studies and Molecular Design Principles for Halogenated Benzo D Imidazole Derivatives
Influence of Halogen Substitutions (e.g., Chlorine, Fluorine) on Biological Activity and Selectivity
The introduction of halogen atoms, such as chlorine and fluorine, into the benzo[d]imidazole framework is a critical strategy for modulating biological activity, selectivity, and potency. nih.gov These substitutions exert significant influence through their electronic and steric effects, which alter the molecule's interaction with target proteins and biopolymers. researchgate.netnih.gov
Fluorine, with its high electronegativity and small size, is frequently incorporated to improve metabolic stability and membrane permeability by replacing a C-H bond with a more stable C-F bond. nih.gov This modification can also lead to higher binding affinity with biological targets. nih.govmdpi.com Studies have shown that fluorine-containing benzazoles often exhibit improved pharmacological profiles. nih.gov For instance, the presence of electron-withdrawing groups like fluorine or chlorine on the benzimidazole (B57391) ring has been found to significantly affect antibacterial activity. nih.gov Research on fluorinated (benzo[d]imidazol-2-yl)methanols has revealed that the number and position of fluorine atoms influence the formation of intermolecular hydrogen bonds, which can affect how these molecules interact with biological targets. mdpi.com
Chlorine substitution also plays a vital role in enhancing biological activity. Dichloro-substituted derivatives, in particular, have demonstrated significant effects. In one study, a compound with a 2,4-dichloro substitution on a benzylidene ring attached to a benzimidazole hybrid showed notable downfield shifts in NMR spectra, indicating the strong electronic influence of the chlorine atoms. nih.gov Another study on N-arylidene-2-(2,4-dichlorophenyl)-1-propyl-1H-benzo[d]imidazole-5-carbohydrazide derivatives highlighted the importance of the dichlorophenyl moiety for antimicrobial activity. nih.gov The combination of both fluorine and chlorine atoms within the same molecule is a common strategy. For example, derivatives like 4-(5(6)Fluoro-1H-benzimidazol-2-yl)-N'-(2,4-dichloro-benzylidene)benzohydrazide have been synthesized and evaluated for their antimicrobial potential. nih.gov
The table below illustrates the impact of different halogen substitutions on the biological activity of benzimidazole derivatives based on findings from various studies.
| Compound/Derivative Type | Halogen Substitution | Observed Effect on Biological Activity | Target/Activity | Source |
|---|---|---|---|---|
| Fluorinated Benzimidazole Ribosides | 4,6-Difluoro | Showed significant selective antiviral activity (IC50 = 250.92 µM). | Antiviral | researchgate.net |
| Fluorinated Benzimidazole Ribosides | 4,5,6-Trifluoro | Demonstrated significant selective antiviral activity (IC50 = 249.96 µM), slightly more potent than the difluoro derivative. | Antiviral | researchgate.net |
| Benzylidenebenzohydrazide Hybrids | 2,4-Dichloro | Demonstrated cytotoxic activity against cancer cell lines. | Anticancer (Multi-kinase inhibition) | nih.gov |
| Benzylidenebenzohydrazide Hybrids | 2,5-Difluoro | Also showed cytotoxic activity, illustrating the effect of dihalogen substitution. | Anticancer (Multi-kinase inhibition) | nih.gov |
| Fluoro-benzimidazole Benzohydrazides | 5(6)-Fluoro on benzimidazole; 2,4-Dichloro on benzylidene | Synthesized as a potential intestinal antiseptic agent. | Antimicrobial | nih.gov |
Positional Effects of Functional Groups on the Benzo[d]imidazole and Fused Rings
The specific placement of functional groups, including halogens, on the benzo[d]imidazole scaffold is critical in determining the compound's biological activity and selectivity. researchgate.net Structure-activity relationship (SAR) analyses consistently show that substitutions at the N1, C2, C5, and C6 positions of the benzimidazole ring significantly influence outcomes, such as anti-inflammatory effects. mdpi.com
The position of halogen substituents on the benzene (B151609) ring component is particularly crucial for governing activity. For instance, in certain benzazole derivatives, placing a fluoro group at the 2- and 4-positions of an attached benzene ring enhances antibacterial potency, whereas placing it at the 3-position leads to a loss of activity. nih.gov This highlights a distinct positional preference for achieving the desired biological effect. Similarly, for anti-inflammatory activity, the substitution pattern on an aniline (B41778) ring at the C2 position of a 6-substituted benzimidazole showed that a meta-chloro group resulted in potent activity, while electron-withdrawing groups at the benzimidazole 6-position reduced activity. mdpi.com
In the context of 2,4-Dichloro-7-fluoro-1H-benzo[d]imidazole, the specific locations of the two chlorine atoms and the fluorine atom are deliberate. The fluorine at position 7 and the chlorines at positions 2 and 4 are expected to create a unique electronic and steric profile that dictates its interaction with specific biological targets. Studies on TRPV-1 antagonists showed that introducing CF₃ or Cl at the R⁷ position was favorable for potent activity. mdpi.com This underscores the importance of substitution at the 7-position of the benzimidazole core.
The following table summarizes findings on how the position of substituents affects the activity of benzimidazole derivatives.
| Benzimidazole Core Position | Substituent/Group | Observed Effect on Biological Activity | Target/Activity | Source |
|---|---|---|---|---|
| C2 and C4 (on attached phenyl ring) | Fluoro group | Enhances potency. | Antimicrobial | nih.gov |
| C3 (on attached phenyl ring) | Fluoro group | Activity is lost. | Antimicrobial | nih.gov |
| C6 | Electron-withdrawing groups | Reduced anti-inflammatory activity. | Anti-inflammatory | mdpi.com |
| C7 | CF₃ or Cl | Favorable for potent TRPV-1 antagonizing activity. | TRPV-1 Antagonist | mdpi.com |
| N1, C2, C5, C6 | Various substituents | Greatly influence anti-inflammatory activity. | Anti-inflammatory | researchgate.netmdpi.com |
Design Rationales for Lead Optimization and Compound Potency Enhancement
The rational design and optimization of lead compounds are fundamental to developing potent and selective drugs. nih.gov For halogenated benzo[d]imidazole derivatives, this process involves a systematic exploration of substitutions to enhance interactions with the target, improve pharmacokinetic properties, and increase potency. tandfonline.comwhiterose.ac.uk
A key strategy involves the structural optimization of an initial hit compound. For example, in the development of PqsR inhibitors for Pseudomonas aeruginosa, researchers identified a benzimidazole derivative as a starting point. whiterose.ac.uk Their optimization strategy focused on exploring different substituents to understand steric and lipophilic requirements, introducing polar groups to improve drug-like properties, and investigating the effect of halogen substitution on the benzimidazole core. whiterose.ac.uk This led to the discovery of a 6-chloro-substituted derivative with significantly enhanced potency. acs.org
Another approach involves designing molecules to target specific enzymes or receptors. In the development of inhibitors for the FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia, researchers designed a series of benzimidazole derivatives based on structural optimization of previous inhibitors. nih.govtandfonline.com Docking studies helped ensure that the new structures would interact correctly with key amino acid residues of the target. tandfonline.com This rational design process led to compounds with nanomolar inhibitory activity against both wild-type and mutant forms of the kinase. nih.gov
Lead optimization often involves iterative changes to the molecule. In developing inhibitors for 17β-HSD10, an enzyme implicated in Alzheimer's disease, a series of 44 derivatives of 2-phenyl-1H-benzo[d]imidazole were synthesized based on rational design and SAR studies. rsc.org This systematic approach resulted in a lead compound with high inhibitory efficacy and low toxicity. rsc.org The introduction of an electron-withdrawing trifluoromethyl (CF₃) group has also been explored, and while it can increase binding in some cases, electron-donating groups at the phenyl end were found to be more effective binders in other contexts by strengthening hydrogen bond formation. nih.gov
The table below provides examples of design rationales and their impact on compound potency.
| Lead Compound/Scaffold | Design Strategy | Key Modification | Result | Target | Source |
|---|---|---|---|---|---|
| Benzimidazole PqsR Inhibitor | Hit-to-lead optimization | Introduction of 6-chloro substitution on the benzo[d]imidazole ring. | Potent PqsR antagonist with low submicromolar inhibition. | PqsR in P. aeruginosa | acs.org |
| FLT3 Inhibitor Scaffold | Structural optimization based on previous inhibitors and docking studies. | Synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide (B126) derivatives. | Most potent inhibitor (8r) showed strong activity with a nanomolar IC50. | FMS-like tyrosine kinase 3 (FLT3) | nih.govtandfonline.com |
| 2-phenyl-1H-benzo[d]imidazole | Rational design and SAR studies. | Synthesis of 44 derivatives with various substitutions. | Identified compound 33 with high inhibitory efficacy (IC50 = 1.65 µM) and low toxicity. | 17β-HSD10 | rsc.org |
| 1H-benzo[d]imidazole (BBZ) | Investigation of electronic effects. | Substitution with strong electron-withdrawing group (CF₃). | Showed strong binding to DNA, though electron-donating groups were also effective. | Human Topoisomerase I | nih.gov |
Mechanistic Insights into Biological Target Interactions of 2,4 Dichloro 7 Fluoro 1h Benzo D Imidazole Analogues in Vitro and in Silico Studies
Enzyme Inhibition Mechanisms
Benzimidazole (B57391) derivatives have demonstrated the ability to inhibit a variety of enzymes critical to cellular processes, making them attractive candidates for drug development. The following subsections detail the inhibitory mechanisms against several key enzyme families.
Kinases are pivotal enzymes in cell signaling pathways, and their dysregulation is a hallmark of diseases like cancer. Benzimidazole derivatives have been investigated as inhibitors of several kinase families.
In silico studies have been instrumental in designing and predicting the efficacy of novel benzimidazole derivatives as kinase inhibitors. scirp.orgscirp.org For instance, molecular docking has been used to design and evaluate new sets of benzimidazole derivatives as potential and selective inhibitors of Akt kinase (also known as Protein Kinase B), a key component of the PI3K/AKT/mTOR pathway. scirp.orgscirp.org These computational approaches help identify compounds with the best binding affinity towards the kinase's active site. scirp.org To assess selectivity, these promising compounds are often docked against closely related kinases, such as PKA. scirp.orgscirp.org
Further computational studies have focused on the potential of benzimidazole derivatives to block key cancer-related kinase targets like CDK4/CycD1 and Aurora B. researchgate.netresearchgate.netnih.gov One such study identified 2-phenylbenzimidazole (B57529) as having significant inhibitory potential against protein kinase targets, with a calculated binding energy of -8.2 kcal/mol. researchgate.netnih.gov These in silico methods provide a cost-effective and safe way to screen for potent drug candidates before progressing to more complex trials. researchgate.netnih.gov
The development of resistance to aromatase inhibitors (AIs), a primary therapy for ER-positive breast cancer, is a significant clinical challenge. nih.gov Crosstalk between hormonal signaling and growth factor pathways, involving kinases like PI3K and Akt, is a major mechanism of resistance. nih.gov Research into cell models of de novo AI resistance, where cancer cells overexpress Akt or HER2, indicates that while AIs can still inhibit aromatase activity, they fail to stop cell proliferation. nih.gov This highlights the potential for kinase pathway inhibitors to be used in conjunction with traditional therapies.
Interactive Table: In Silico Kinase Inhibition Data for Benzimidazole Analogues
| Compound/Derivative | Target Kinase | In Silico Method | Key Finding | Reference |
|---|---|---|---|---|
| 2-Phenylbenzimidazole | Protein Kinase (general) | Molecular Docking | Binding energy of -8.2 kcal/mol. | researchgate.net |
| BENZ 34 (a benzyl-substituted benzimidazole) | Akt1 | Molecular Docking (CDocker) | High affinity with a -CDocker energy of 55.6572 kcal/mol. | scirp.org |
| General Benzimidazole Derivatives | CDK4/CycD1, Aurora B | Molecular Docking (AutoDock Vina) | Identified as potential inhibitors for cancer therapy. | nih.gov |
α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes by controlling post-meal blood glucose levels. nih.gov The benzimidazole pharmacophore is recognized for its α-glucosidase inhibitory activity. nih.gov
A series of s-substituted benzimidazole-thioquinoline derivatives were synthesized and evaluated for their α-glucosidase inhibitory potential. nih.govnih.gov The most active compound in this series, a 4-bromobenzyl derivative, demonstrated significant potency with an IC50 value of 28.0 ± 0.6 µM, which is substantially more potent than the standard drug acarbose (B1664774) (IC50 = 750.0 µM). nih.govnih.gov Kinetic analysis of this potent derivative revealed a competitive inhibition pattern, indicating that it competes with the natural substrate for binding to the active site of the α-glucosidase enzyme. nih.govnih.gov
The inhibitory effect is sensitive to the substitution pattern on the benzimidazole scaffold. For example, an unsubstituted benzyl (B1604629) derivative showed moderate activity (IC50 = 153.7 μM). nih.gov Introducing a fluorine atom at the meta or para position of the benzyl ring enhanced the inhibitory activity compared to the unsubstituted version. nih.gov Other studies have also confirmed the high potency of benzimidazole derivatives, with some analogues exhibiting IC50 values in the low micromolar range (8.40–12.49 μM), far exceeding the potency of acarbose. nih.gov
Interactive Table: α-Glucosidase Inhibition by Benzimidazole Analogues
| Compound/Derivative Class | Example Compound | IC50 Value (µM) | Inhibition Type | Reference |
|---|---|---|---|---|
| s-substituted benzimidazole-thioquinoline | 6j (4-bromobenzyl derivative) | 28.0 ± 0.6 | Competitive | nih.gov, nih.gov |
| s-substituted benzimidazole-thioquinoline | 6a (unsubstituted benzyl) | 153.7 | Not specified | nih.gov |
| General Benzimidazole Analogues | Compound G | 8.40 - 12.49 | Not specified | nih.gov |
| Standard Drug | Acarbose | 750.0 | Competitive | nih.gov, nih.gov |
Human topoisomerase I (Hu Topo I) is an essential enzyme that relaxes DNA supercoiling during replication and transcription. Its inhibition can lead to cell death, making it a valuable target for anticancer drugs. nih.govacs.org Benzimidazole derivatives, particularly bis-benzimidazoles (BBZs), have been identified as potent inhibitors of Topoisomerase I. nih.govacs.orgnih.gov
These compounds often act as DNA minor groove binding ligands, forming non-covalent interactions primarily with AT-rich sequences of DNA. nih.govacs.org This interaction can interfere with the DNA-enzyme complex, acting as a "poison" that stabilizes the cleavable complex and prevents the re-ligation of the DNA strand, ultimately leading to apoptosis. nih.govnih.gov
A study of novel 1H-benzo[d]imidazole derivatives showed that compound 12b inhibited 50% of the DNA relaxation activity of Hu Topo I at a concentration of 16 μM. nih.govacs.org In silico docking studies of these compounds against the Topo I-DNA complex have helped to elucidate their binding modes, showing hydrogen bonding and van der Waals interactions within the enzyme's active site. nih.govacs.org Another benzimidazole analogue, DMA, was found to be a selective inhibitor of both human and E. coli DNA topoisomerase I, with a differential binding mechanism for each. nih.gov It binds to human topoisomerase I reversibly, whereas its binding to the E. coli enzyme is irreversible. nih.gov
Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of nucleotides, making it a target for various antimicrobial and anticancer agents. nih.gov It catalyzes the reduction of dihydrofolate to tetrahydrofolate, a precursor for the synthesis of molecules required for cell proliferation. nih.gov
In 2016, a series of triazine-benzimidazole analogues featuring a 4-fluoroaniline (B128567) moiety were synthesized and evaluated for their biological activity. nih.gov These compounds were found to be significant inhibitors of DHFR, with IC50 values ranging from 0.11 to 42.4 μM. nih.gov This inhibitory action, coupled with their ability to intercalate with DNA, highlights their potential as anticancer agents. nih.gov
Elucidation of Molecular Binding Modes and Specificity via Integrated Computational and Experimental Approaches
The combination of computational modeling and experimental validation has been instrumental in understanding the molecular binding modes and specificity of benzimidazole analogues. Techniques such as molecular docking and molecular dynamics (MD) simulations provide predictive models of ligand-receptor interactions, which are then often corroborated by in vitro activity assays. nih.govresearchgate.netsemanticscholar.org
Molecular docking studies have been widely used to predict the binding poses and affinities of benzimidazole derivatives to their target proteins. tandfonline.comnih.govijpsr.comaip.orgbiomedpharmajournal.org These in silico models help in identifying key amino acid residues involved in the interaction, which is crucial for understanding the basis of molecular recognition and for designing more potent and selective inhibitors. nih.gov For example, in the context of antitubercular agents, docking studies of benzimidazole derivatives against targets like Decaprenylphosphoryl-β-D-ribose-2′-oxidase (DprE1) have revealed binding affinity values of less than -8.0 kcal/mol for the most promising compounds. researchgate.netnih.gov
Similarly, for the anti-inflammatory activity of benzimidazole derivatives, molecular docking has been employed to study their interactions with enzymes like cyclooxygenase (COX). nih.govresearchgate.net These studies help in rationalizing the observed biological activities and provide a basis for the structure-activity relationship. nih.gov
Molecular dynamics simulations offer a more dynamic view of the ligand-receptor complex, allowing for the assessment of its stability and the nature of the interactions over time. semanticscholar.org For instance, MD simulations of benzimidazole derivatives with β-tubulin have been used to confirm the stability of the binding observed in docking studies and to analyze the molecular-level interactions in greater detail. semanticscholar.orgurfu.ru These simulations have highlighted the importance of specific amino acid residues, such as E198 and F200, in the binding of benzimidazoles, which is consistent with experimental data on drug resistance mutations. urfu.runih.gov
Experimental approaches, primarily in vitro biological assays, are essential for validating the predictions from computational studies. nih.govresearchgate.netresearchgate.net The correlation between the predicted binding affinities from docking and the experimentally determined inhibitory concentrations (e.g., IC50 values) provides confidence in the proposed binding modes. nih.gov For example, studies on benzimidazole-based thiadiazole derivatives as α-amylase and α-glucosidase inhibitors showed a strong correlation between the molecular docking results and the experimental inhibitory activities. nih.gov
The integration of these computational and experimental methods provides a powerful strategy for elucidating the molecular mechanisms of action of benzimidazole analogues, guiding the optimization of lead compounds, and ultimately facilitating the discovery of new drugs. nih.govnih.gov
Advanced Applications and Future Research Directions of 2,4 Dichloro 7 Fluoro 1h Benzo D Imidazole in Chemical Science
Role as Versatile Synthetic Intermediates for the Construction of Complex Organic Molecules
The strategic placement of two chloro groups and a fluorine atom on the benzimidazole (B57391) scaffold endows 2,4-Dichloro-7-fluoro-1H-benzo[d]imidazole with a high degree of synthetic versatility. The chlorine atoms at the 2 and 4-positions, and the fluorine atom at the 7-position, serve as reactive handles that can be selectively functionalized, making this compound a valuable building block for the synthesis of more complex organic molecules.
General synthetic routes to produce such substituted benzimidazoles often involve the cyclization of appropriately substituted o-phenylenediamines with various reagents. For a molecule like this compound, its synthesis could be envisioned through nucleophilic substitution or cross-coupling reactions. These reactions would allow for the introduction of a wide array of functional groups, leading to the generation of diverse molecular libraries. The inherent reactivity differences between the chloro and fluoro substituents can be exploited for sequential and site-selective modifications, a crucial aspect in the efficient construction of intricate molecular architectures.
The benzimidazole core itself is a privileged scaffold in medicinal chemistry, and the ability to append various substituents through the reactive halogen sites of this compound is of significant interest. For instance, the chlorine atoms can undergo nucleophilic aromatic substitution (SNAAr) reactions with a variety of nucleophiles such as amines, alcohols, and thiols. Furthermore, they are amenable to palladium-catalyzed cross-coupling reactions like Suzuki, Stille, and Buchwald-Hartwig couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These transformations would allow for the introduction of aryl, alkyl, and other complex moieties, significantly expanding the chemical space accessible from this starting material.
Development as Chemical Probes for Elucidating Biological Pathways and Mechanisms
Chemical probes are indispensable tools for dissecting complex biological processes. The unique structural and electronic properties of this compound suggest its potential as a scaffold for the design and synthesis of novel chemical probes. The benzimidazole nucleus is known to interact with various biological targets, and the specific halogenation pattern of this compound could confer selectivity and desirable physicochemical properties for a probe molecule.
The development of a chemical probe from this scaffold would involve the strategic attachment of reporter groups, such as fluorophores or affinity tags, through the reactive chloro or fluoro positions. For example, a fluorescent dye could be coupled to the benzimidazole core, allowing for the visualization of its localization within cells and tissues. The fluorine atom, in particular, can be a valuable asset for ¹⁹F NMR spectroscopy, a powerful technique for studying drug-target interactions and metabolic pathways in a non-invasive manner.
While no specific chemical probes based on this compound have been reported in the literature to date, the general principles of probe design and the known biological activities of other benzimidazole derivatives provide a strong rationale for its future exploration in this area. The ability to fine-tune the properties of the molecule through targeted modifications at its halogenated sites would be crucial in developing probes with high specificity and sensitivity for their intended biological targets.
Contribution to the Discovery and Development of Multi-Targeted Ligands in Medicinal Chemistry
The concept of multi-targeted ligands, single molecules designed to interact with multiple biological targets, has emerged as a promising strategy for the treatment of complex diseases such as cancer and neurodegenerative disorders. The benzimidazole scaffold is a common feature in many biologically active compounds, and the unique substitution pattern of this compound makes it an intriguing candidate for the development of such multi-functional drugs.
The dichloro and fluoro substituents can be strategically modified to incorporate different pharmacophoric elements, each designed to interact with a specific target. For instance, one of the chloro groups could be replaced with a moiety known to bind to a particular kinase, while the other halogen could be functionalized to interact with a different receptor or enzyme. This modular approach would allow for the rational design of ligands with tailored polypharmacology.
Although there is currently no direct evidence of this compound being used in the development of multi-targeted ligands, the extensive research on other benzimidazole derivatives in this field provides a solid foundation for its future potential. The ability to selectively functionalize the different positions of the benzimidazole ring is a key advantage in the design of molecules with the desired multi-target activity profile.
Q & A
Q. What are the most reliable synthetic routes for 2,4-Dichloro-7-fluoro-1H-benzo[d]imidazole, and how can purity be confirmed experimentally?
- Methodological Answer : A common approach involves cyclocondensation of substituted o-phenylenediamine derivatives with appropriate aldehydes or ketones under acidic conditions. For example, SiO₂ nanoparticles have been used as sustainable catalysts to improve yields (e.g., 73–85%) in solvent-free systems . Post-synthesis, purity is confirmed via:
- Melting point analysis : Sharp melting ranges (e.g., 262–266°C for bromo/chloro derivatives) .
- Spectroscopy :
- ¹H/¹³C NMR : Characteristic aromatic proton shifts (δ 7.36–8.35 ppm) and carbon environments .
- FTIR : Peaks for C=N (1611 cm⁻¹), C-Cl (745 cm⁻¹), and C-Br (590 cm⁻¹) .
- HRMS : Validates molecular weight (e.g., m/z 222.12 for C₁₃H₈BrClN₂) .
Q. How can structural planararity and substituent orientation of this compound derivatives be analyzed?
- Methodological Answer :
- X-ray crystallography : Resolves dihedral angles between aromatic rings (e.g., 61.73° between imidazole and phenyl rings) .
- DFT calculations : B3LYP/6-31G* models optimize geometries and predict electronic properties (e.g., HOMO-LUMO gaps) .
Advanced Research Questions
Q. How can computational methods guide the design of this compound derivatives for EGFR inhibition?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to evaluate binding affinities to EGFR’s ATP-binding pocket (e.g., ∆G = −9.2 kcal/mol for 4-bromo-5-chloro derivatives) .
- ADMET prediction : Tools like SwissADME assess bioavailability (e.g., logP < 5) and toxicity (e.g., Ames test negativity) .
- Key parameters : Hydrophobic interactions with Leu694 and hydrogen bonds with Met793 .
Q. How should researchers address contradictions in reported antimicrobial activity data for halogenated benzimidazoles?
- Methodological Answer :
- Systematic SAR studies : Compare substituent effects (e.g., 4-chloro vs. 4-bromo on MIC against S. aureus) .
- Control experiments : Verify assay conditions (e.g., broth microdilution vs. disk diffusion) and bacterial strains.
- Data normalization : Express activity relative to positive controls (e.g., ciprofloxacin) to account for variability .
Q. What strategies optimize synthetic yields of this compound derivatives?
- Methodological Answer :
- Catalyst screening : Nano-SiO₂ improves yields (85%) by facilitating proton transfer in cyclization .
- Solvent selection : Polar aprotic solvents (DMF) enhance reactivity vs. protic solvents (ethanol) .
- Temperature control : Reactions at 80–100°C minimize side products (e.g., overhalogenation) .
Q. How do substituents at the 2- and 7-positions influence the electronic properties and bioactivity of benzimidazole derivatives?
- Methodological Answer :
- Electron-withdrawing groups (EWGs) : Chloro/fluoro at C7 increase electrophilicity, enhancing DNA intercalation .
- Steric effects : Bulky aryl groups at C2 reduce rotational freedom, improving binding to hydrophobic enzyme pockets .
- Example : 2-Phenyl derivatives show higher EGFR inhibition (IC₅₀ = 1.2 µM) than 2-methyl analogs (IC₅₀ = 5.8 µM) .
Q. What methodologies evaluate the ADMET properties of this compound derivatives?
- Methodological Answer :
- In-silico tools :
- Proto-II : Predicts cardiotoxicity (hERG inhibition).
- PreADMET : Estimates blood-brain barrier permeability (e.g., logBB < 0.3 for CNS-excluded compounds) .
- In-vitro assays :
- Caco-2 cells : Assess intestinal absorption (Papp > 1 × 10⁻⁶ cm/s for high bioavailability) .
- Microsomal stability : Measure t₁/₂ in liver microsomes to predict metabolic clearance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
